molecular formula C26H24FN3O4S B11600135 N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

Cat. No.: B11600135
M. Wt: 493.6 g/mol
InChI Key: LJCCHLSNMWTDRW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and sulfanylideneimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include fluorophenyl derivatives, methoxyphenyl derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorophenyl derivatives, while reduction may produce methoxyphenyl derivatives with modified functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: A simpler compound with a similar fluorophenyl group.

    1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine: Another compound with fluorophenyl groups and different functional groups.

Uniqueness

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications. The combination of fluorophenyl, methoxyphenyl, and sulfanylideneimidazolidinyl groups sets it apart from simpler compounds and provides a wide range of possibilities for research and development.

Properties

Molecular Formula

C26H24FN3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24FN3O4S/c1-33-21-11-3-17(4-12-21)16-29-23(15-24(31)28-19-7-5-18(27)6-8-19)25(32)30(26(29)35)20-9-13-22(34-2)14-10-20/h3-14,23H,15-16H2,1-2H3,(H,28,31)

InChI Key

LJCCHLSNMWTDRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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